molecular formula C9H14N2O3 B14241949 2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate CAS No. 357417-05-1

2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate

Cat. No.: B14241949
CAS No.: 357417-05-1
M. Wt: 198.22 g/mol
InChI Key: QCIXDCYKFIHIDR-UHFFFAOYSA-N
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Description

2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate is a chemical compound with a unique structure that includes a diazonium group and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent. One common method involves the reaction of 2,5,5-trimethyl-1,3-dioxane with a diazotizing reagent such as sodium nitrite in the presence of an acid, typically hydrochloric acid, under cold conditions to form the diazonium salt .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate can undergo various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Coupling Reactions: Aromatic compounds with electron-donating groups are often used as coupling partners. These reactions are usually performed in alkaline conditions.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.

    Reduction Reactions: The corresponding amine derivative.

Scientific Research Applications

2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The dioxane ring provides stability to the molecule and can influence the reactivity of the diazonium group by electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate is unique due to the presence of both a diazonium group and a dioxane ring. This combination provides a distinct reactivity profile, making it valuable for specific synthetic applications and industrial processes.

Properties

CAS No.

357417-05-1

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-diazo-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanone

InChI

InChI=1S/C9H14N2O3/c1-8(2)5-13-9(3,14-6-8)7(12)4-11-10/h4H,5-6H2,1-3H3

InChI Key

QCIXDCYKFIHIDR-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(C)C(=O)C=[N+]=[N-])C

Origin of Product

United States

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